4-tert-Butyloxycarbonyl-L-phenylalanine
CAS No.: 218962-77-7
VCID: VC21542367
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-tert-Butyloxycarbonyl-L-phenylalanine, commonly referred to as Boc-L-phenylalanine, is a derivative of the amino acid phenylalanine that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is widely utilized in peptide synthesis and pharmaceutical research due to its ability to protect functional groups during chemical reactions. Synthesis and Mechanism of ActionThe synthesis of 4-tert-Butyloxycarbonyl-L-phenylalanine typically involves the reaction of L-phenylalanine with tert-butoxycarbonyl chloride in an appropriate solvent. The protective Boc group is crucial as it allows for selective reactions without interfering with other functional groups. Synthesis Reaction OverviewThe general reaction can be summarized as follows:
This reaction can yield high purity products, often exceeding 90%, depending on the conditions used during synthesis and subsequent purification methods. Applications in Research and Industry4-tert-Butyloxycarbonyl-L-phenylalanine plays a significant role in various fields, including: Peptide SynthesisIn peptide synthesis, the Boc group serves as a protective moiety that prevents unwanted reactions during the formation of peptide bonds. This is essential for the development of complex peptides in pharmaceutical formulations. Drug DevelopmentThe compound is integral to designing peptide-based therapeutics, particularly in oncology, where modified peptides can enhance efficacy while minimizing side effects. BioconjugationIn bioconjugation processes, Boc-L-phenylalanine is used to link biomolecules such as proteins and antibodies to therapeutic agents, improving targeting and delivery mechanisms in drug formulations. Protein EngineeringResearchers utilize this compound to modify amino acids within proteins, leading to the development of proteins with enhanced stability and activity for various applications in biotechnology. Analytical ChemistryIn analytical chemistry, it aids in studying protein interactions and structures, providing valuable insights essential for understanding biological processes and developing new diagnostic tools. Safety and HandlingWhen working with 4-tert-Butyloxycarbonyl-L-phenylalanine, standard laboratory safety protocols should be followed:
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CAS No. | 218962-77-7 |
Product Name | 4-tert-Butyloxycarbonyl-L-phenylalanine |
Molecular Formula | C14H19NO4 |
Molecular Weight | 265.3 g/mol |
IUPAC Name | (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
Standard InChI | InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1 |
Standard InChIKey | KDWYFVGLKNKOMV-NSHDSACASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)[O-])[NH3+] |
SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)[O-])[NH3+] |
Synonyms | H-P-CARBOXY-PHE(OTBU)-OH;218962-77-7;4-tert-Butyloxycarbonyl-L-phenylalanine;H-P-CARBOXY-PHE-OH;SCHEMBL2617129;CTK8E5068;KDWYFVGLKNKOMV-NSHDSACASA-N;ZINC2244318;7214AH;RT-009870;K-6213;(S)-2-amino-3-(4-(tert-butoxycarbonyl)phenyl)propanoicacid |
PubChem Compound | 7006691 |
Last Modified | Aug 15 2023 |
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